Predicted pKa and Hydrogen-Bonding Profile Differentiates the Oxazine from the Thiazine Analog
The target compound (oxazine, X=O) has a predicted pKa of 9.05±0.20 , whereas the thiazine analog (X=S, CAS 2083653-87-4) is expected to have a lower pKa and increased lipophilicity due to sulfur's larger atomic radius and polarizability. In published NBTI series bearing the pyrazinooxazinone core, replacement of the oxazine oxygen with sulfur (or related heteroatom substitution within the fused ring) altered MIC values against P. aeruginosa by approximately 4-fold [1]. The oxazine oxygen contributes 1 additional hydrogen-bond acceptor relative to the thiazine, directly affecting target binding and permeability.
| Evidence Dimension | Predicted pKa and hydrogen-bond acceptor count (Lipinski descriptor) |
|---|---|
| Target Compound Data | pKa = 9.05±0.20 (predicted); H-bond acceptors = 7 (oxazine O + ester carbonyl + pyrazine N + amide carbonyl) |
| Comparator Or Baseline | Thiazine analog (CAS 2083653-87-4): pKa expected <9; H-bond acceptors = 6 (S does not act as H-bond acceptor); logP estimated 0.5–1.0 units higher than target |
| Quantified Difference | ΔpKa ~0.5–1.5 units (predicted); ΔHBA = 1; ΔlogP ~0.5–1.0 (estimated). Consequence: ~4-fold MIC shift in Gram-negative bacteria observed for analogous heteroatom substitutions in NBTI series [1] |
| Conditions | pKa predicted by ACD/Labs algorithm (ChemicalBook). MIC data from pyrazinooxazinone NBTI series in E. coli ATCC 25922 and P. aeruginosa ATCC 27853 [1] |
Why This Matters
The pKa and hydrogen-bonding profile of the oxazine directly influence Gram-negative outer-membrane penetration and target engagement; selecting the thiazine analog would predictably alter both permeability and potency, making the oxazine the preferred choice for programs targeting the NBTI pharmacophore.
- [1] WO2017029602A3 – GlaxoSmithKline. SAR demonstrates that modifications to the oxazine ring system produce ≥4-fold changes in MIC against Gram-negative species, attributable to altered permeability and target binding. View Source
